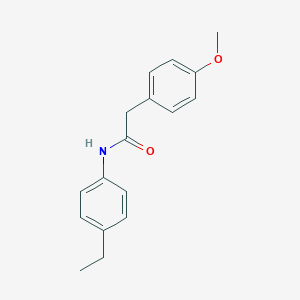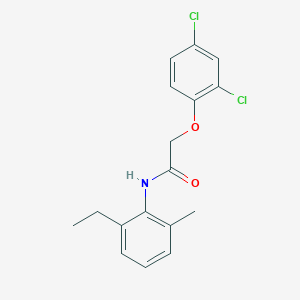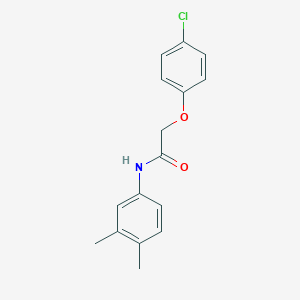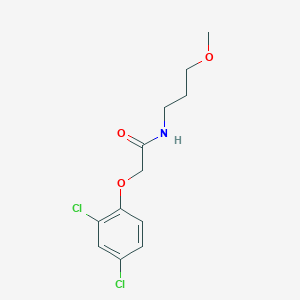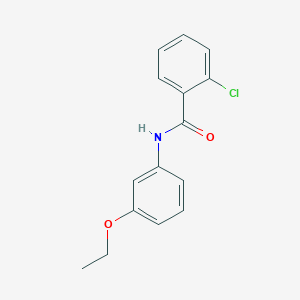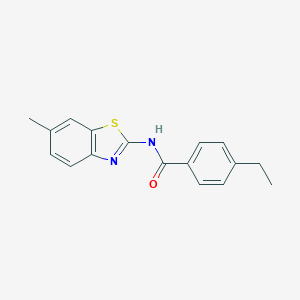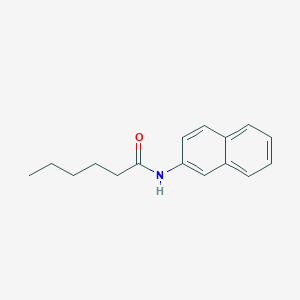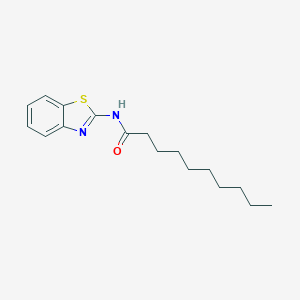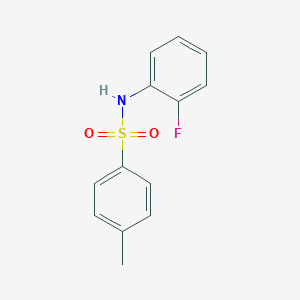
2-iodo-N-(4-isopropylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-iodo-N-(4-isopropylphenyl)benzamide, also known as ML239, is a compound that has gained attention in scientific research for its potential in treating various diseases.
作用机制
2-iodo-N-(4-isopropylphenyl)benzamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cell growth and survival. By inhibiting Hsp90, 2-iodo-N-(4-isopropylphenyl)benzamide disrupts the activity of these proteins and induces cell death in cancer cells and protects neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
2-iodo-N-(4-isopropylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-iodo-N-(4-isopropylphenyl)benzamide induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In Alzheimer's disease, 2-iodo-N-(4-isopropylphenyl)benzamide reduces the accumulation of amyloid-beta plaques by inhibiting the activity of gamma-secretase, an enzyme involved in the production of amyloid-beta. In Parkinson's disease, 2-iodo-N-(4-isopropylphenyl)benzamide protects dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway.
实验室实验的优点和局限性
2-iodo-N-(4-isopropylphenyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. However, 2-iodo-N-(4-isopropylphenyl)benzamide has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 2-iodo-N-(4-isopropylphenyl)benzamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well-established.
未来方向
There are several future directions for research on 2-iodo-N-(4-isopropylphenyl)benzamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of 2-iodo-N-(4-isopropylphenyl)benzamide. Another area of interest is the investigation of the efficacy of 2-iodo-N-(4-isopropylphenyl)benzamide in animal models of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the potential of 2-iodo-N-(4-isopropylphenyl)benzamide as a therapeutic agent for other diseases, such as Huntington's disease and cystic fibrosis, could be explored.
合成方法
The synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide involves the reaction of 2-iodobenzoic acid with 4-isopropylaniline in the presence of a coupling reagent. The resulting product is then subjected to further reactions to form 2-iodo-N-(4-isopropylphenyl)benzamide. The synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide has been described in detail in a scientific paper by researchers from the University of Michigan.
科学研究应用
2-iodo-N-(4-isopropylphenyl)benzamide has been shown to have potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-iodo-N-(4-isopropylphenyl)benzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-iodo-N-(4-isopropylphenyl)benzamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, 2-iodo-N-(4-isopropylphenyl)benzamide has been found to protect dopaminergic neurons from oxidative stress.
属性
分子式 |
C16H16INO |
|---|---|
分子量 |
365.21 g/mol |
IUPAC 名称 |
2-iodo-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16INO/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19) |
InChI 键 |
APXSURZQKZCGCL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




